molecular formula C19H25NO2 B2811997 1-(3-Cyclohexyl-7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one CAS No. 2411280-18-5

1-(3-Cyclohexyl-7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one

Cat. No. B2811997
CAS RN: 2411280-18-5
M. Wt: 299.414
InChI Key: IWPBGFHOCGJBQS-UHFFFAOYSA-N
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Description

The compound “1-(3-Cyclohexyl-7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one” is a complex organic molecule. It contains an isoquinoline group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). Isoquinolines are found in a number of natural and synthetic compounds with various biological activities .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoquinoline ring, which can participate in various reactions. For example, isoquinolines can undergo electrophilic aromatic substitution reactions, similar to other aromatic compounds .

Mechanism of Action

The biological activity of this compound would depend on its specific structure and the target it interacts with. Isoquinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

properties

IUPAC Name

1-(3-cyclohexyl-7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-3-19(21)20-13-16-11-17(22-2)10-9-15(16)12-18(20)14-7-5-4-6-8-14/h3,9-11,14,18H,1,4-8,12-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPBGFHOCGJBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(N(C2)C(=O)C=C)C3CCCCC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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